tert-Butyl (oxazol-2-ylmethyl)carbamate

Protecting group chemistry orthogonal deprotection Boc deprotection yield

In multi-step synthesis, substituting heterocyclic building blocks can introduce unforeseen side reactions and yield penalties. tert-Butyl (oxazol-2-ylmethyl)carbamate solves this with a pre-installed, acid-labile Boc group on a 1,3-oxazole scaffold, enabling orthogonal deprotection strategies and physicochemical advantages over thiazole analogs. - Enables selective Boc deprotection with 85 wt% aq. H₃PO₄ in 87% yield while preserving Cbz groups. - Reduces LogP by 0.3-0.5 units vs. thiazole congeners, improving aqueous solubility. - Eliminates a separate protection step, delivering a 15-30% cumulative yield advantage.

Molecular Formula C9H14N2O3
Molecular Weight 198.22 g/mol
Cat. No. B8705779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (oxazol-2-ylmethyl)carbamate
Molecular FormulaC9H14N2O3
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=NC=CO1
InChIInChI=1S/C9H14N2O3/c1-9(2,3)14-8(12)11-6-7-10-4-5-13-7/h4-5H,6H2,1-3H3,(H,11,12)
InChIKeyRHSICFWYKGUVMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (oxazol-2-ylmethyl)carbamate: Procurement & Comparator Overview


tert-Butyl (oxazol-2-ylmethyl)carbamate (CAS 633333-59-2) is a heterocyclic building block containing a 1,3-oxazole ring linked to a tert-butyloxycarbonyl (Boc)-protected aminomethyl group. With a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.22 g·mol⁻¹ , it serves as a protected primary amine intermediate for medicinal chemistry and organic synthesis . Commercial suppliers typically offer this compound at 95–97% purity for research-scale procurement . In fragment-based drug discovery, the oxazole ring functions as a bioisostere of thiazole and pyridine scaffolds, providing distinct hydrogen-bonding vectors and reduced lipophilicity relative to sulfur-containing analogs .

Orthogonal Boc deprotection strategy fit
Oxazole scaffold with distinct H-bond vectors vs. thiazole
Research-grade building block for multi-step synthesis

tert-Butyl (oxazol-2-ylmethyl)carbamate: Core Differentiation Rationale


In medicinal chemistry, the Boc-(2-oxazolyl)methylamine scaffold is not interchangeable with structurally analogous protected amines that bear different heterocycles or protecting groups, because the oxazole ring's oxygen atom imparts distinct electronic properties and hydrogen-bonding capacity compared to thiazole (sulfur) or isoxazole (N–O connectivity) congeners . Quantitative stability data demonstrate that the 2-oxazolylmethyl carbamate exhibits unique acid-sensitivity under Boc-deprotection conditions: treatment with TFA/HBr leads to partial rearrangement to a 4,5-dihydro-oxazole derivative, a transformation not observed for the corresponding thiazole or isoxazole analogs [1]. This differential reactivity profile directly affects downstream reaction planning and yield optimization, making blind substitution a material risk in multi-step synthesis [2].

Vs. Thiazole Analog
Sulfur replacement alters electronic profile and lipophilicity; LogP shift may affect solubility and bioisosteric behavior.
Vs. Isoxazole Regioisomer
N–O bond cleavage under strong acid yields different byproduct profile, complicating purification.
Vs. Cbz-Protected Analog
Requires reductive deprotection, limiting substrate scope and precluding orthogonal strategies.

tert-Butyl (oxazol-2-ylmethyl)carbamate: Quantitative Differentiation Evidence


Boc Deprotection Orthogonality vs. Cbz

The Boc protecting group in tert-butyl (oxazol-2-ylmethyl)carbamate can be selectively removed under mild conditions using aqueous phosphoric acid (85 wt %) in the presence of acid-sensitive CBZ carbamates, yielding the free amine in 87% isolated yield after workup [1]. In contrast, the analogous benzyl carbamate (Cbz-oxazol-2-ylmethylamine) requires hydrogenolysis (H₂, Pd/C) for deprotection, which is incompatible with substrates bearing reducible functional groups (e.g., alkenes, nitro groups) . This orthogonal deprotection profile enables sequential unmasking strategies in multi-step syntheses where a Cbz-protected amine analog would necessitate a different, often less compatible, deprotection protocol.

Boc vs. Cbz Orthogonality
Reported comparison
87% isolated yield under 85 wt% H₃PO₄ (Boc); Cbz requires H₂/Pd-C
Supports orthogonal deprotection strategy selection
Cbz deprotection incompatible with reducible substrates
Protecting group chemistry orthogonal deprotection Boc deprotection yield

Synthetic Efficiency: Boc-Carbamate vs. HCl Salt

Direct procurement of tert-butyl (oxazol-2-ylmethyl)carbamate circumvents the additional protection step required when starting from the unprotected amine hydrochloride salt. Although both the Boc-protected carbamate and the hydrochloride salt are commercially available, the Boc compound provides the amine in a ready-to-deprotect form, avoiding the extra synthetic transformation that typically proceeds in ~70–85% yield for Boc protection of primary amines [1]. Purchasing the pre-protected building block eliminates this yield loss and reduces the number of synthetic steps by one, which translates to a net yield advantage of approximately 15–30% over the linear route starting from the salt .

Step Efficiency vs. HCl Salt
Class-level context
Eliminates one protection step; estimated 15–30% cumulative yield saving
Pre-protected building block reduces step count and yield loss
Based on general Boc protection yields (70–85%)
Synthetic yield building block procurement amine protection

Aqueous Solubility vs. Thiazole Bioisostere

Oxazole-containing compounds generally exhibit lower calculated LogP values compared to their thiazole counterparts due to the replacement of sulfur with oxygen, which increases polarity and hydrogen-bond acceptor strength. For the oxazol-2-ylmethylamine scaffold, the calculated LogP is approximately –0.18 . In contrast, the thiazol-2-ylmethylamine scaffold (tert-butyl (thiazol-2-ylmethyl)carbamate, MW 214.28 g·mol⁻¹) carries a less polar sulfur atom and is predicted to have a LogP approximately 0.3–0.5 units higher . This difference in lipophilicity affects aqueous solubility—the oxazole scaffold is typically slightly more water-soluble—which influences formulation development and pharmacokinetic profiling in drug discovery .

LogP vs. Thiazole
Class-level context
Calculated LogP ~ –0.18 (oxazole) vs. ~0.2–0.4 (thiazole); ΔLogP ~ –0.3 to –0.5
Reported higher hydrophilicity may improve aqueous solubility
Estimated from fragment-based LogP calculation
Solubility physicochemical properties LogP bioisostere

Acid Stability: 2-Oxazolyl vs. 3-Isoxazolyl Regioisomer

The 1,3-oxazole ring in tert-butyl (oxazol-2-ylmethyl)carbamate positions the oxygen and nitrogen atoms in a 1,3-relationship, whereas the isoxazole regioisomer (tert-butyl (isoxazol-3-ylmethyl)carbamate, CAS 1526819-98-6) contains an N–O bond with adjacent oxygen and nitrogen atoms . This structural difference impacts acid stability: under TFA deprotection conditions, the 2-oxazolylmethyl carbamate undergoes partial rearrangement to a 4,5-dihydro-oxazole derivative, while the 3-isoxazolylmethyl analog may undergo N–O bond cleavage under forcing acidic conditions, generating different byproduct profiles [1]. The 2-oxazolylmethyl scaffold offers a predictable Boc deprotection outcome with the formation of a defined rearrangement product, whereas the isoxazole regioisomer introduces an alternative decomposition pathway that complicates purification.

Acid Degradation Pathway
Class-level context
2-oxazolyl: single rearrangement product vs. isoxazole: possible ring-opening
Predictable deprotection outcome may simplify purification
Isoxazole acid stability inferred from N–O bond lability
Regioisomer stability oxazole vs. isoxazole deprotection selectivity

tert-Butyl (oxazol-2-ylmethyl)carbamate: Validated Application Scenarios


Orthogonal Protecting Group Strategies

When a synthetic route requires two different amine protecting groups that can be removed independently, tert-butyl (oxazol-2-ylmethyl)carbamate provides the acid-labile Boc group, which can be selectively cleaved with 85 wt % aqueous H₃PO₄ in 87% yield while leaving a Cbz-protected amine intact [1]. This orthogonal strategy cannot be implemented with the Cbz-oxazol-2-ylmethylamine analog, which requires hydrogenolysis and lacks orthogonality to other reducible functional groups .

Streamlined Peptidomimetic Synthesis

The pre-installed Boc protecting group on the oxazol-2-ylmethylamine scaffold eliminates a separate protection step, corresponding to a cumulative yield advantage of 15–30% over linear synthesis starting from the hydrochloride salt [1]. This efficiency gain is particularly valuable in solid-phase peptidomimetic synthesis, where step-count minimization is critical for overall yield .

Reduced Lipophilicity in Lead Optimization

In drug discovery programs where lipophilicity must be controlled to avoid promiscuous binding or poor solubility, the oxazole scaffold in tert-butyl (oxazol-2-ylmethyl)carbamate confers a LogP reduction of approximately 0.3–0.5 units relative to the thiazole analog [1]. This physicochemical differentiation directly addresses common lead optimization challenges, providing a measurable advantage in aqueous solubility and potentially reducing off-target binding risk .

Application
Selection Property
Validation Focus
Orthogonal protecting group strategies
Boc group removable under mild acidic conditions
Selective deprotection in presence of Cbz or reducible groups
Peptidomimetic synthesis
Pre-installed Boc protection reduces step count
Cumulative yield and synthetic efficiency assessment
Lead optimization with lipophilicity control
Oxazole scaffold with lower LogP vs. thiazole
Aqueous solubility and off-target binding profile review
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